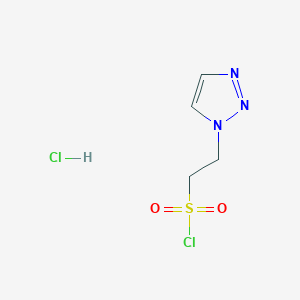
2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
Preparation Methods
The synthesis of 2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Further steps involve the introduction of the hydroxypropylpentyl group and the carboxamide functionality under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of fluorinated molecules in biological processes.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including as drug candidates.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The hydroxypropylpentyl group and carboxamide functionality may also play roles in its binding to molecular targets and subsequent biological effects.
Comparison with Similar Compounds
2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with fewer functional groups.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different reactivity and properties.
2-Fluoro-3-bromopyridine: An intermediate in the synthesis of more complex fluorinated compounds. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-3-6-14(19,7-4-2)10-17-13(18)11-5-8-16-12(15)9-11/h5,8-9,19H,3-4,6-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZQHFWSTWYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CNC(=O)C1=CC(=NC=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2657230.png)
![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)



![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2657238.png)
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2657239.png)
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)





